molecular formula C8H8N2 B14655300 1H-Pyrrolo[1,2-A][1,3]diazepine CAS No. 42424-05-5

1H-Pyrrolo[1,2-A][1,3]diazepine

Cat. No.: B14655300
CAS No.: 42424-05-5
M. Wt: 132.16 g/mol
InChI Key: AKKFAQPJRBPRKQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-A][1,3]diazepine is a heterocyclic compound that has garnered significant attention due to its unique structural features and diverse biological activities. This compound consists of a fused pyrrole and diazepine ring system, which contributes to its pharmacological properties. It has been studied for its potential therapeutic applications, including its role as an anxiolytic, sedative, and antiepileptic agent .

Preparation Methods

The synthesis of 1H-Pyrrolo[1,2-A][1,3]diazepine can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction using a seven-membered ring heterocyclic ketene aminal (HKA), an activated methylene compound, and either arylglyoxal monohydrates or salicylaldehyde . This method offers mild reaction conditions and does not require a catalyst, making it an attractive approach for synthesizing this compound.

Another approach involves the cyclization of bifunctional 1-(2-carboxyaryl) pyrrolecarbaldehyde under Ugi reaction conditions . This method leverages the electrophilic substitution in the pyrrole ring to form the diazepine cycle.

Chemical Reactions Analysis

1H-Pyrrolo[1,2-A][1,3]diazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

1H-Pyrrolo[1,2-A][1,3]diazepine can be compared with other similar compounds, such as:

    Pyrrolo[1,2-A][1,4]diazepine: This compound also features a fused pyrrole and diazepine ring system but differs in the position of the nitrogen atoms.

    Pyrido[1,2-A][1,3]diazepine: This compound contains a pyridine ring fused with a diazepine ring.

The uniqueness of this compound lies in its

Properties

CAS No.

42424-05-5

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1H-pyrrolo[1,2-a][1,3]diazepine

InChI

InChI=1S/C8H8N2/c1-2-6-10-7-3-4-8(10)9-5-1/h1-7,9H

InChI Key

AKKFAQPJRBPRKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC=CN2C=C1

Origin of Product

United States

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